Lsd1-IN-24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H20N2OS |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

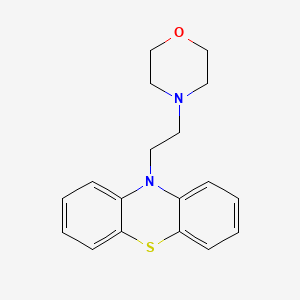

4-(2-phenothiazin-10-ylethyl)morpholine |

InChI |

InChI=1S/C18H20N2OS/c1-3-7-17-15(5-1)20(10-9-19-11-13-21-14-12-19)16-6-2-4-8-18(16)22-17/h1-8H,9-14H2 |

InChI Key |

VJQXIWLVJMDRGV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Foundational & Exploratory

Lsd1-IN-24: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsd1-IN-24 is a novel, selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows. This compound demonstrates potent and selective inhibition of LSD1's demethylase activity, leading to the modulation of histone methylation, downregulation of the immune checkpoint protein PD-L1, and enhanced T-cell mediated killing of cancer cells. In vivo studies have further validated its anti-tumor efficacy, positioning this compound as a promising candidate for further oncological drug development.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a histone mark associated with active gene transcription. By removing these activating marks, LSD1 primarily functions as a transcriptional co-repressor. LSD1 is overexpressed in a multitude of cancers, where it contributes to oncogenesis by repressing tumor suppressor genes and promoting cell proliferation, survival, and differentiation block. The critical role of LSD1 in cancer has made it an attractive therapeutic target.

This compound, also referred to as compound 3s in the primary literature, is a phenothiazine-based small molecule designed as a potent and selective inhibitor of LSD1. This whitepaper will delve into the core mechanism of action of this compound, providing a detailed guide for researchers and drug development professionals.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, selectivity, and cellular and in vivo efficacy.

| Parameter | Value | Assay | Reference |

| IC₅₀ vs. LSD1 | 0.247 µM | Biochemical Inhibition Assay | [1] |

| IC₅₀ vs. MAO-A | > 50 µM | Biochemical Inhibition Assay | [1] |

| IC₅₀ vs. MAO-B | > 50 µM | Biochemical Inhibition Assay | [1] |

Table 1: Biochemical Potency and Selectivity of this compound.

| Cell Line | Treatment | Effect | Assay | Reference |

| BGC-823 (Gastric Cancer) | This compound (0-20 µM, 5 days) | Dose-dependent reduction of PD-L1 levels | Western Blot | [2] |

| MFC (Murine Gastric Cancer) | This compound (0-20 µM, 5 days) | Dose-dependent reduction of PD-L1 levels | Western Blot | [2] |

| BGC-823 | This compound (0-20 µM, 5 days) | Enhanced T-cell killing response | T-cell co-culture killing assay | [2] |

| BGC-823, MFC | This compound (0-20 µM, 5 days) | No significant effect on cell proliferation | Cell Viability Assay | [2] |

Table 2: In Vitro Cellular Activity of this compound.

| Animal Model | Treatment | Effect | Reference |

| MFC subcutaneous xenograft in immunocompetent mice | This compound (50 mg/kg, oral gavage, daily for 2 weeks) | Significant inhibition of tumor growth and weight | [2] |

| Significant decrease in intratumoral Ki67 | [2] | ||

| Significantly decreased intratumoral PD-L1 expression | [2] | ||

| Increased numbers of CD3⁺, CD4⁺, and CD8⁺ T-cells | [2] | ||

| Upregulation of IL-2 and IFNγ mRNA and protein levels | [2] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism centered on the inhibition of LSD1's enzymatic activity.

Direct Inhibition of LSD1 Demethylase Activity

This compound directly binds to the active site of the LSD1 enzyme, preventing it from demethylating its primary substrate, H3K4me1/2. This inhibition leads to an accumulation of these activating histone marks at the promoter and enhancer regions of target genes. The IC₅₀ value of 0.247 µM demonstrates its potent inhibitory activity against LSD1.[1] Importantly, this compound exhibits high selectivity for LSD1 over other flavin-dependent monoamine oxidases, such as MAO-A and MAO-B (IC₅₀ > 50 µM), minimizing the potential for off-target effects.[1]

Modulation of Gene Expression and Immune Response

The inhibition of LSD1 by this compound leads to significant changes in the expression of genes critical for tumor progression and immune evasion. A key target is the gene encoding Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein. By increasing H3K4 methylation at the PD-L1 promoter, this compound treatment leads to a dose-dependent downregulation of PD-L1 expression in gastric cancer cells.[2]

The reduction in PD-L1 on the surface of cancer cells counteracts the suppression of T-cell activity, a common mechanism of immune evasion by tumors. This, in turn, enhances the ability of cytotoxic T-lymphocytes (CTLs) to recognize and eliminate cancer cells. In vitro co-culture assays have confirmed that this compound treatment of gastric cancer cells significantly enhances the killing response of T-cells.[2]

In Vivo Anti-Tumor and Immune-Modulatory Effects

The anti-tumor efficacy of this compound has been demonstrated in a subcutaneous xenograft model using MFC murine gastric cancer cells in immunocompetent mice. Oral administration of this compound resulted in a significant reduction in tumor growth and weight.[2] This anti-tumor effect is associated with a decrease in the proliferation marker Ki67 within the tumor tissue.[2]

Consistent with its in vitro mechanism of action, in vivo treatment with this compound led to a significant decrease in intratumoral PD-L1 expression.[2] Furthermore, analysis of the tumor microenvironment revealed a significant increase in the infiltration of CD3⁺, CD4⁺, and CD8⁺ T-cells, indicating an enhanced anti-tumor immune response.[2] This was accompanied by an upregulation of the key pro-inflammatory cytokines Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), further supporting the immune-stimulatory effects of this compound.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Biochemical LSD1 Inhibition Assay (Amplex Red Assay)

This assay is used to determine the in vitro potency of compounds against the LSD1 enzyme. The demethylation reaction by LSD1 produces hydrogen peroxide (H₂O₂), which is detected using the Amplex Red reagent in the presence of horseradish peroxidase (HRP).

-

Reagents: Recombinant human LSD1 protein, Amplex Red reagent, HRP, dimethyl-H3K4 peptide substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), this compound.

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well black plate, add recombinant LSD1 enzyme to each well.

-

Add the serially diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes at room temperature).

-

Initiate the reaction by adding a mixture of the dimethyl-H3K4 peptide substrate and the Amplex Red/HRP solution.

-

Incubate the plate at room temperature, protected from light, for a defined period (e.g., 60 minutes).

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents: BGC-823 or MFC cells, complete cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 5 days).

-

Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Western Blot Analysis for PD-L1 and Histone Methylation

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Reagents: BGC-823 or MFC cells, this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-PD-L1, anti-H3K4me1, anti-H3K4me2, anti-H3, anti-β-actin), HRP-conjugated secondary antibodies, ECL detection reagent.

-

Procedure:

-

Treat cells with this compound for the specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or total H3).

-

T-cell Co-culture Killing Assay

This assay evaluates the ability of T-cells to kill cancer cells in the presence of an investigational compound.

-

Reagents: BGC-823 target cells, human peripheral blood mononuclear cells (PBMCs) or isolated T-cells, T-cell activation reagents (e.g., anti-CD3/CD28 beads), this compound, cell viability dye (e.g., Calcein-AM or a cytotoxicity detection kit).

-

Procedure:

-

Pre-treat BGC-823 cells with this compound or vehicle control for a specified duration (e.g., 5 days).

-

Activate T-cells from healthy donor PBMCs.

-

Co-culture the pre-treated BGC-823 cells with the activated T-cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

Incubate the co-culture for a defined period (e.g., 24-48 hours).

-

Measure the viability of the target cancer cells using a fluorescence-based or luminescence-based cytotoxicity assay.

-

Calculate the percentage of specific lysis for each condition.

-

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

-

Animals: Immunocompetent mice (e.g., C57BL/6 or BALB/c).

-

Cells: MFC murine gastric cancer cells.

-

Procedure:

-

Subcutaneously inject a specific number of MFC cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control orally via gavage daily for a specified period (e.g., 2 weeks).

-

Monitor tumor volume regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67 and PD-L1, and flow cytometry for immune cell infiltration).

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for a biochemical LSD1 inhibition assay.

Caption: Experimental workflow for a T-cell co-culture killing assay.

Conclusion

This compound is a potent and selective inhibitor of LSD1 with a clear mechanism of action that translates from biochemical and cellular effects to in vivo anti-tumor efficacy. By inhibiting the demethylase activity of LSD1, this compound increases H3K4 methylation, leading to the downregulation of the immune checkpoint protein PD-L1. This, in turn, enhances the T-cell mediated immune response against cancer cells. The in vivo data corroborates these findings, demonstrating tumor growth inhibition and a favorable modulation of the tumor microenvironment. These compelling preclinical results establish this compound as a strong candidate for further investigation and development as a novel immunotherapy agent for the treatment of cancer.

References

The Discovery and Synthesis of LSD1-IN-24: A Technical Guide for Researchers

An In-depth Examination of a Novel Phenothiazine-Based Lysine-Specific Demethylase 1 (LSD1) Inhibitor for Cancer Immunotherapy

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of LSD1-IN-24, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This compound, also identified as compound 3s in its primary publication, has emerged as a promising agent in the field of cancer immunotherapy. This document details the scientific background, discovery, and complete synthesis protocol for this compound. It includes a thorough compilation of its biological activities, supported by quantitative data, and provides detailed experimental protocols for the key assays used in its evaluation. Furthermore, this guide presents diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical development. This resource is intended for researchers, scientists, and professionals in drug development with an interest in epigenetic modulators and cancer therapeutics.

Introduction to LSD1 as a Therapeutic Target

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating histone methylation, LSD1 influences chromatin structure and gene expression. Dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, where its overexpression is often associated with poor prognosis. LSD1 can act as a transcriptional co-repressor or co-activator, contributing to tumor cell proliferation, differentiation, and survival. The enzymatic activity of LSD1 and its role in oncogenesis have established it as a compelling target for the development of novel anticancer therapies.

Discovery of this compound

This compound was discovered through a research initiative focused on identifying novel LSD1 inhibitors with the potential to modulate the tumor microenvironment and enhance anti-tumor immunity. The initial lead compound was identified from a screening of phenothiazine-based compounds, which are known to interact with flavin-dependent enzymes. Through a structure-activity relationship (SAR) study, a series of derivatives were synthesized and evaluated for their inhibitory activity against LSD1. This effort led to the identification of this compound (compound 3s) as a potent and selective inhibitor of LSD1.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The following is a detailed protocol for its chemical synthesis.

Synthesis Workflow

Caption: Synthetic route for this compound.

Experimental Protocol

Step 1: Synthesis of 10-(3-chloropropyl)-10H-phenothiazine (Intermediate A) To a solution of 10H-phenothiazine in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of 1-bromo-3-chloropropane. The reaction is allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield Intermediate A.

Step 2: Synthesis of 10-(3-azidopropyl)-10H-phenothiazine (Intermediate B) Intermediate A is dissolved in DMF, and sodium azide (NaN3) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford Intermediate B.

Step 3: Synthesis of 3-(10H-phenothiazin-10-yl)propan-1-amine (Intermediate C) To a solution of Intermediate B in tetrahydrofuran (THF) and water, triphenylphosphine (PPh3) is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is basified with sodium hydroxide and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to give Intermediate C.

Step 4: Synthesis of 2-chloro-N-(3-(10H-phenothiazin-10-yl)propyl)acetamide (this compound) Intermediate C is dissolved in dichloromethane (DCM), and triethylamine (Et3N) is added. The solution is cooled to 0 °C, and 2-chloroacetyl chloride is added dropwise. The reaction is stirred at 0 °C for 2 hours. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound as the final product.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of LSD1. Its biological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

| Parameter | Value | Assay |

| LSD1 IC50 | 0.247 µM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay |

| MAO-A IC50 | > 50 µM | Amplex Red Assay |

| MAO-B IC50 | > 50 µM | Amplex Red Assay |

| BGC-823 Cell Viability (GI50) | > 20 µM | CCK-8 Assay |

| MFC Cell Viability (GI50) | > 20 µM | CCK-8 Assay |

| Table 1: In vitro inhibitory and cytotoxic activity of this compound. |

This compound demonstrates high selectivity for LSD1 over the structurally related monoamine oxidases A and B (MAO-A and MAO-B). Notably, it exhibits low cytotoxicity against the gastric cancer cell lines BGC-823 and MFC.[1][2]

Cellular Mechanism of Action

This compound exerts its effects by inhibiting the demethylase activity of LSD1, leading to an increase in the methylation of H3K4me1 and H3K4me2. A key finding is its ability to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) in gastric cancer cells. This downregulation enhances the susceptibility of cancer cells to T-cell-mediated killing.

Caption: Proposed signaling pathway of this compound.

In Vivo Efficacy

In a subcutaneous murine gastric cancer model using MFC cells, oral administration of this compound led to a dose-dependent inhibition of tumor growth.[3]

| Dosage | Tumor Growth Inhibition (%) | Toxicity |

| 25 mg/kg | Significant | No significant toxicity observed |

| 50 mg/kg | More pronounced | No significant toxicity observed |

| Table 2: In vivo efficacy of this compound in a mouse xenograft model. |

Treatment with this compound was associated with a decrease in intratumoral PD-L1 expression and an increase in the infiltration of CD3+, CD4+, and CD8+ T cells. Furthermore, an upregulation of the pro-inflammatory cytokines IL-2 and IFN-γ was observed in the tumor microenvironment.[3]

Experimental Protocols

LSD1 Inhibition Assay (HTRF)

This assay quantifies the demethylase activity of LSD1 on a biotinylated H3K4 monomethylated peptide substrate.

-

Reagents and Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated H3(1-21)K4me1 peptide substrate

-

Europium cryptate-labeled anti-H3K4me0 antibody

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

-

-

Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 384-well plate, add the LSD1 enzyme to each well (except for the negative control). c. Add the diluted this compound or vehicle control to the respective wells. d. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature. e. Initiate the reaction by adding the H3K4me1 peptide substrate. f. Incubate the reaction mixture for 1 hour at 37 °C. g. Stop the reaction by adding the detection mixture containing the anti-H3K4me0 antibody and streptavidin-XL665. h. Incubate for 1 hour at room temperature to allow for signal development. i. Read the plate on an HTRF plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission). j. Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (CCK-8)

This assay measures the cytotoxicity of this compound against cancer cell lines.

-

Reagents and Materials:

-

BGC-823 and MFC gastric cancer cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

-

Procedure: a. Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 72 hours. c. Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37 °C. d. Measure the absorbance at 450 nm using a microplate reader. e. Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Western Blot Analysis

This technique is used to measure the levels of specific proteins, such as PD-L1 and histone marks.

-

Reagents and Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-PD-L1, anti-H3K4me1, anti-H3K4me2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure: a. Lyse the cells and determine the protein concentration. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with the primary antibody overnight at 4 °C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. f. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

T-Cell Killing Assay

This assay evaluates the ability of T-cells to kill cancer cells in the presence or absence of this compound.

-

Reagents and Materials:

-

BGC-823 or MFC target cancer cells

-

Human peripheral blood mononuclear cells (PBMCs) as a source of T-cells

-

Calcein-AM or similar viability dye

-

Fluorescence microscope or plate reader

-

-

Procedure: a. Label the target cancer cells with Calcein-AM. b. Co-culture the labeled target cells with PBMCs at a specific effector-to-target (E:T) ratio (e.g., 10:1). c. Treat the co-culture with different concentrations of this compound. d. Incubate the co-culture for 24-48 hours. e. Measure the fluorescence of the remaining viable target cells. f. Calculate the percentage of specific lysis based on the fluorescence signal of the control (target cells without T-cells) and experimental wells.

Conclusion

This compound is a novel, potent, and selective inhibitor of LSD1 with a promising preclinical profile for cancer immunotherapy. Its ability to downregulate PD-L1 expression and enhance T-cell-mediated killing of cancer cells provides a strong rationale for its further development. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into this compound and other LSD1 inhibitors, ultimately contributing to the advancement of new epigenetic therapies for cancer.

References

The Landscape of LSD1 Inhibition: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology and other diseases. Its role in demethylating histone and non-histone proteins modulates gene expression, impacting cell differentiation, proliferation, and tumorigenesis. Consequently, the development of small molecule inhibitors of LSD1 has garnered significant attention. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for major classes of LSD1 inhibitors, including irreversible tranylcypromine analogs, reversible inhibitors, peptide-based inhibitors, and natural products. We present a detailed analysis of the chemical features driving potency and selectivity, supported by quantitative data in structured tables. Furthermore, this document outlines the key experimental protocols for the evaluation of these inhibitors and visualizes the intricate signaling pathways and discovery workflows using Graphviz diagrams, offering a valuable resource for the scientific community engaged in the discovery and development of novel LSD1-targeted therapeutics.

Introduction: The Role of LSD1 in Health and Disease

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key enzyme in epigenetic regulation.[1][2] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively.[1][2] Beyond its effects on histones, LSD1 also demethylates non-histone proteins, further expanding its regulatory influence.[3]

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme with structural homology to monoamine oxidases (MAOs).[2][3] This similarity has been instrumental in the initial discovery of LSD1 inhibitors, with known MAO inhibitors being repurposed.[3] The enzyme forms complexes with various proteins, such as CoREST, to modulate its activity and substrate specificity.[2]

Overexpression of LSD1 is implicated in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and neuroblastoma, where it contributes to tumor progression and maintenance of an undifferentiated state.[1][2] This has established LSD1 as a compelling target for anticancer drug development.[1]

Major Classes of LSD1 Inhibitors and their Structure-Activity Relationships

The development of LSD1 inhibitors has led to a diverse array of chemical scaffolds, each with distinct mechanisms of action and SAR profiles.

Irreversible Inhibitors: The Tranylcypromine (TCP) Scaffold

The most extensively studied class of LSD1 inhibitors is derived from tranylcypromine (TCP), a monoamine oxidase inhibitor that acts as an irreversible, mechanism-based inactivator of LSD1.[1] These compounds covalently bind to the FAD cofactor, leading to potent and sustained inhibition.[1]

Key SAR Insights for Tranylcypromine Analogs:

-

Substitution on the Phenyl Ring: Modifications to the phenyl ring of TCP have been a primary strategy to enhance potency and selectivity over MAOs. Introducing substituents at the ortho, meta, or para positions can significantly impact activity. For instance, bulky and hydrophobic groups can occupy the large catalytic cleft of LSD1, leading to increased potency.[2]

-

Conformational Restriction: Introducing spiro ring systems to the TCP scaffold has been shown to conformationally restrict the molecule, leading to a significant increase in potency compared to the parent compound.[4]

-

Fluorination: The introduction of fluorine atoms into the cyclopropyl ring of tranylcypromine analogs has been explored, with some compounds demonstrating micromolar inhibitory activity against LSD1 and inducing cellular biomarkers of target engagement.[5]

-

Amine Group Modification: N-alkylation of the cyclopropylamine can influence the compound's properties, including brain penetration and metabolic stability.[6]

Table 1: Quantitative Data for Representative Tranylcypromine-Based LSD1 Inhibitors

| Compound | LSD1 IC50 (nM) | MAO-A Inhibition (%) @ 100 µM | MAO-B Inhibition (%) @ 100 µM | Reference |

| Tranylcypromine (TCP) | 9,800 | - | - | [7] |

| ORY-1001 | Sub-micromolar to nanomolar | - | - | [1] |

| INCB059872 | Sub-micromolar to nanomolar | - | - | [1] |

| Compound 1e | Low nanomolar | Selective vs MAOs | Selective vs MAOs | [2] |

| Compound 3a | Low nanomolar | Selective vs MAOs | Selective vs MAOs | [2] |

| S2157 | - | High hERG inhibition | - | [6] |

| S1427 | k_inact/K_i = 18,000 M⁻¹s⁻¹ | Low hERG inhibition | - | [6] |

Note: A comprehensive list of compounds and their activities can be found in the cited literature.

Reversible Inhibitors: A Paradigm Shift

While irreversible inhibitors are potent, concerns about potential off-target effects and the desire for a more controlled pharmacological profile have driven the development of reversible LSD1 inhibitors.[8][9] These compounds typically do not form a covalent bond with the FAD cofactor and offer a different therapeutic approach.

Key SAR Insights for Reversible Inhibitors:

-

Fragment-Based Discovery: Fragment-based screening has been successfully employed to identify novel scaffolds for reversible LSD1 inhibitors, such as aminothiazoles.[10] Optimization of these fragments has led to compounds with improved potency and selectivity.[10]

-

Diverse Scaffolds: A wide range of chemical scaffolds have been explored for reversible inhibition, including those based on pyridine, triazole, and other heterocyclic systems.[11]

-

Clinical Candidates: Several reversible inhibitors, such as CC-90011 and SP-2577, have advanced into clinical trials, demonstrating the viability of this approach.[8][11]

Table 2: Quantitative Data for Representative Reversible LSD1 Inhibitors

| Compound | LSD1 IC50 (µM) | Selectivity over MAOs | Reference |

| Aminothiazole Series | 7 - 187 | Selective | [10] |

| CC-90011 | Potent | Selective | [12] |

| SP-2577 | Potent | Selective | [11] |

Note: Specific IC50 values for clinical candidates are often disclosed in clinical trial publications.

Peptide-Based Inhibitors: Mimicking Natural Substrates

Peptide-based inhibitors represent an emerging class of therapeutics that often mimic the natural substrates of LSD1, such as the histone H3 tail or the SNAIL1 protein.[13][14]

Key SAR Insights for Peptide-Based Inhibitors:

-

SNAIL1 N-Terminus Mimics: Peptides designed based on the N-terminus of the SNAIL1 transcription factor can act as potent inhibitors by capping the catalytic site of LSD1.[13][15]

-

Truncation and Substitution: Truncation studies have identified the minimal peptide length required for potent inhibition.[13] Substitution of amino acid residues, particularly with unnatural amino acids, can enhance hydrophobic interactions and improve inhibitory activity.[13][15]

-

Cell-Permeable Peptides: A significant challenge for peptide-based inhibitors is cell permeability. Strategies to improve cellular uptake are crucial for their therapeutic application.

Table 3: Quantitative Data for Representative Peptide-Based LSD1 Inhibitors

| Compound | LSD1 IC50 (µM) | Key Feature | Reference |

| SNAIL1 1-16 (2) | Potent | Truncated SNAIL1 peptide | [13] |

| Peptide 2j (Leucine 5 to cyclohexylalanine) | Potent | Unnatural amino acid substitution | [13] |

| Peptide 2k (Leucine 5 to norleucine) | Potent | Unnatural amino acid substitution | [13] |

| Compound 57a | 0.28 | Inhibits LSD1-SNAIL1 interaction | [3] |

Natural Products: A Source of Novel Scaffolds

Natural products have historically been a rich source of inspiration for drug discovery, and the field of LSD1 inhibition is no exception. Various natural compounds have been identified as LSD1 inhibitors, offering novel chemical scaffolds for further development.[16][17]

Key Classes of Natural Product LSD1 Inhibitors:

-

Polyphenols: Compounds like resveratrol, curcumin, and quercetin have been shown to inhibit LSD1 activity in vitro.[18]

-

Alkaloids: Protoberberine alkaloids are another class of natural products that have demonstrated effectiveness against LSD1.[16]

-

Other Chemotypes: Flavones, cyclic peptides, and other diverse natural product chemotypes have also been identified as LSD1 inhibitors.[16]

Table 4: Representative Natural Product LSD1 Inhibitors

| Compound | Chemical Class | Source | Reference |

| Resveratrol | Polyphenol | Grapes, berries | [18] |

| Curcumin | Polyphenol | Turmeric | [18] |

| Quercetin | Polyphenol | Fruits, vegetables | [18] |

| Protoberberine Alkaloids | Alkaloid | Various plants | [16] |

Experimental Protocols for LSD1 Inhibitor Evaluation

A robust and standardized set of assays is essential for the discovery and characterization of LSD1 inhibitors.

LSD1 Enzymatic Inhibition Assays

-

Horseradish Peroxidase (HRP)-Coupled Assay: This is a common method to measure the hydrogen peroxide produced during the LSD1-catalyzed demethylation reaction. The HRP enzyme, in the presence of a suitable substrate (e.g., Amplex Red), generates a fluorescent or colorimetric signal proportional to the amount of H2O2, which is inversely proportional to the inhibitory activity of the test compound.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay format uses a specific antibody that recognizes the demethylated histone substrate. The binding of a europium cryptate-labeled antibody to a d2-labeled substrate brings the two fluorophores into proximity, resulting in a FRET signal. Inhibition of LSD1 leads to a decrease in the demethylated product and thus a decrease in the HTRF signal.

Cellular Assays

-

Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the effect of LSD1 inhibitors on the growth of cancer cell lines. A decrease in cell viability upon treatment indicates anti-proliferative activity.

-

Target Engagement Assays: Western blotting can be used to measure the levels of histone methylation marks (e.g., H3K4me2) in cells treated with LSD1 inhibitors. An increase in these marks indicates that the inhibitor is engaging with its target in a cellular context.

-

Cell Differentiation Assays: In leukemia cell lines, LSD1 inhibition can induce differentiation. This can be assessed by monitoring the expression of differentiation markers (e.g., CD11b, CD86) using flow cytometry.[5]

In Vivo Efficacy Studies

-

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. The effect of the LSD1 inhibitor on tumor growth is then monitored over time.

-

Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice, providing a more clinically relevant model to assess drug efficacy.

Visualization of Pathways and Workflows

LSD1 Signaling Pathway

The following diagram illustrates the central role of LSD1 in regulating gene expression through histone demethylation and how its inhibition can lead to therapeutic effects.

References

- 1. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 | PLOS One [journals.plos.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reversible Lysine Specific Demethylase 1 (LSD1) Inhibitors: A Promising Wrench to Impair LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Structure-Activity Relationship Study of SNAIL1 Peptides as Inhibitors of Lysine-Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Structure–Activity Relationship Study of SNAIL1 Peptides as Inhibitors of Lysine-Specific Demethylase 1 [jstage.jst.go.jp]

- 16. Natural products as LSD1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Natural Polyphenols Inhibit Lysine-Specific Demethylase-1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Lsd1-IN-24: A Technical Guide to its Chemical Properties and Stability for the Research Professional

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lsd1-IN-24 has emerged as a significant tool compound in the study of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in a variety of cancers. As a selective, phenothiazine-based inhibitor, this compound offers a valuable probe for elucidating the biological functions of LSD1 and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, alongside detailed experimental protocols for properties where specific data is not publicly available. This document is intended to serve as a vital resource for researchers in medicinal chemistry, chemical biology, and drug development.

It is important to note that the publicly available information regarding "this compound" can be ambiguous, with different suppliers listing distinct chemical entities under similar names. This guide focuses specifically on the phenothiazine-based compound identified by MedChemExpress (HY-149213) and described in the Journal of Medicinal Chemistry, which provides a verifiable scientific context for its characterization and activity.

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 10-(2-(4-methylpiperazin-1-yl)ethyl)-10H-phenothiazine | Calculated from structure |

| Molecular Formula | C19H23N3S | Calculated from structure |

| Molecular Weight | 325.47 g/mol | Calculated from structure |

| CAS Number | 4734-59-2 | MedChemExpress |

| IC50 (LSD1) | 0.247 µM | Journal of Medicinal Chemistry |

| Solubility | Data not publicly available. See Experimental Protocol 1. | - |

| Melting Point | Data not publicly available. See Experimental Protocol 2. | - |

Experimental Protocols

Experimental Protocol 1: Determination of Aqueous Solubility

Objective: To determine the kinetic and thermodynamic solubility of this compound in aqueous buffers relevant to biological assays.

Methodology: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulates.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Prepare a standard curve of this compound of known concentrations in the same buffer to quantify the solubility.

-

Data Reporting: Express the thermodynamic solubility in units of µg/mL or µM.

Methodology: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer.

-

Precipitation Monitoring: Incubate the plate at a controlled temperature and monitor for the formation of precipitate over a defined period (e.g., 2 hours) using a plate reader capable of detecting light scattering (nephelometry) or by visual inspection.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Experimental Protocol 2: Melting Point Determination

Objective: To determine the melting point range of this compound, which is an indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, heat slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Melting Range: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Stability of this compound

The stability of a research compound is critical for ensuring the reliability and reproducibility of experimental results.

Storage Recommendations

Based on supplier information, the following storage conditions are recommended for this compound:

| Form | Storage Temperature | Duration |

| Solid | -20°C | 2 years |

| In DMSO | -80°C | 6 months |

| In DMSO | -20°C | 1 month |

Experimental Protocol 3: Chemical Stability Assessment

Objective: To evaluate the chemical stability of this compound under various stress conditions to identify potential degradation pathways and establish its shelf-life.

Methodology: Forced Degradation Studies

-

Stress Conditions: Expose solutions of this compound to a range of stress conditions, including:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Elevated temperature (e.g., 60°C) in the solid state and in solution.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

-

Data Analysis: Quantify the amount of this compound remaining at each time point and identify and characterize any major degradation products using techniques like mass spectrometry (MS).

Signaling Pathways Involving LSD1

This compound, as an inhibitor of LSD1, can be used to probe the role of this enzyme in various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key signaling cascades where LSD1 is known to play a regulatory role.

Caption: LSD1 negatively regulates autophagy by inhibiting the mTORC1 signaling pathway.

Caption: LSD1 can repress the expression of Notch receptors, thereby inhibiting Notch signaling.

Caption: LSD1 can positively regulate the PI3K/Akt signaling pathway.

Lsd1-IN-24: A Technical Overview of Binding Affinity to LSD1

A-20251107-8722

This technical guide provides an in-depth analysis of the binding affinity of representative small molecule inhibitors to Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. Due to the absence of publicly available data for a compound specifically designated "Lsd1-IN-24," this document will utilize data from well-characterized LSD1 inhibitors to serve as a comprehensive proxy. The methodologies, data presentation, and signaling pathway visualizations are designed to be broadly applicable for researchers, scientists, and drug development professionals engaged in the study of LSD1 inhibition.

Quantitative Analysis of LSD1 Inhibitor Binding Affinity

The inhibitory potential of small molecules against LSD1 is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzymatic activity of LSD1 by 50%. The following table summarizes the IC50 values for several tool compounds and clinical-stage inhibitors, as determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

| Compound | Type | LSD1 IC50 (nM)[1] |

| OG-668 | Tool Compound | 7.6 |

| SP-2509 | Tool Compound | 2500 |

| TCP | Tool Compound | 5600 |

| ORY-1001 (Iadademstat) | Clinical Stage | 1.8 |

| SP-2577 (Seclidemstat) | Clinical Stage | 74 |

| IMG-7289 (Bodemstat) | Clinical Stage | 2.1 |

| CC-90011 (Pulodenstat) | Clinical Stage | 1.3 |

Experimental Protocols for Determining Binding Affinity

The determination of inhibitor binding affinity to LSD1 is performed using various biochemical assays. The two primary methods referenced in the literature are the peroxidase-coupled assay and the HTRF assay.[1]

Horseradish Peroxidase (HRP) Coupled Assay

This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.[2]

Principle: LSD1 demethylates its substrate (e.g., a dimethylated H3K4 peptide), producing H₂O₂. In the presence of HRP, the H₂O₂ reacts with a chromogenic or fluorogenic substrate, such as Amplex Red or a combination of 4-aminoantipyrine (4-AP) and 3,5-dichloro-2-hydroxybenzenesulfonate (DHBS), to produce a detectable signal (fluorescence or absorbance).[2] The intensity of this signal is proportional to the LSD1 activity.

Protocol:

-

Inhibitor Preparation: Prepare serial dilutions of the test compound.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well or 384-well plate, pre-incubate the recombinant human LSD1 enzyme with the various concentrations of the inhibitor for a defined period (e.g., 15 minutes) on ice.[1]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the H3 peptide substrate at a concentration corresponding to its Michaelis constant (Km).[1]

-

Detection: The reaction mixture also contains HRP and the detection reagents (e.g., Amplex Red).

-

Signal Measurement: Measure the fluorescence (e.g., excitation at 530-540 nm and emission at 585-595 nm) or absorbance (e.g., at 515 nm) over time.[2][3][4][5][6]

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a control reaction without the inhibitor. Determine the IC50 value by fitting the data to a four-parameter nonlinear regression model.[1]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a highly sensitive method that directly or indirectly measures the demethylated product.

Principle: This assay uses a biotinylated histone H3 peptide substrate and a specific antibody that recognizes the demethylated product. The detection system involves a Europium cryptate-labeled antibody and streptavidin-conjugated XL665. When the demethylated product is formed, the antibody binds, bringing the Europium cryptate and XL665 into close proximity, resulting in a FRET signal.

Protocol:

-

Inhibitor Preparation: Prepare serial dilutions of the test compound.

-

Reaction Mixture: In a 384-well plate, combine the inhibitor, recombinant LSD1 enzyme, and flavin adenine dinucleotide (FAD).[1]

-

Reaction Initiation: Add the biotinylated monomethyl H3(1-21)K4 peptide substrate to start the reaction.[1]

-

Incubation: Incubate the reaction mixture for a specified time (e.g., 1 hour) at room temperature.[1]

-

Detection: Stop the reaction and add the detection mix containing the Eu3+-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.[1]

-

Signal Measurement: After another incubation period, measure the HTRF signal.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the HRP-coupled assay.[1]

Visualizations of Signaling Pathways and Experimental Workflows

LSD1 Signaling Pathway in Transcriptional Regulation

LSD1 primarily functions as a transcriptional co-repressor by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), which are marks of active transcription.[7][8] It can also act as a co-activator by demethylating H3K9me1/2, which are repressive marks, often in the context of nuclear hormone receptor signaling.[9][10]

Caption: LSD1's dual role in gene repression and activation.

Experimental Workflow for LSD1 Inhibitor Characterization

The characterization of a novel LSD1 inhibitor follows a logical progression from initial biochemical screening to more complex cellular and in vivo models.

Caption: From initial screening to in vivo efficacy testing.

References

- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. LSD1 inhibition assay [bio-protocol.org]

- 5. LSD1 Inhibitor Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma [frontiersin.org]

- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Structural Elucidation of LSD1 Inhibition: A Technical Guide

Disclaimer: As of late 2025, a public crystal structure of Lsd1-IN-24 in complex with Lysine-Specific Demethylase 1 (LSD1) is not available in the Protein Data Bank (PDB) or in peer-reviewed literature. Furthermore, specific biochemical data such as IC50 or Ki values for a compound explicitly named "this compound" are not publicly documented. This guide will, therefore, provide a comprehensive overview of the methodologies and core concepts involved in obtaining and analyzing the crystal structure of an LSD1-inhibitor complex, using established protocols and data from representative reversible LSD1 inhibitors as a framework for researchers, scientists, and drug development professionals.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone and non-histone proteins.[1] Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention.[2][3] Structural elucidation of LSD1 in complex with its inhibitors is paramount for understanding the molecular basis of inhibition and for the rational design of more potent and selective drug candidates. This technical guide outlines the experimental protocols required for the crystallization and structure determination of an LSD1-inhibitor complex and discusses relevant signaling pathways affected by LSD1 inhibition.

Data Presentation: Potency of Representative Reversible LSD1 Inhibitors

To provide a quantitative context for the potency of small molecule inhibitors targeting LSD1, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several known reversible inhibitors. These values are typically determined through various biochemical assays.

| Inhibitor | LSD1 IC50 (nM) | Assay Type | Reference |

| HCI-2509 | 13 | Not Specified | [4] |

| SP2509 | Not Specified (Ki = 60 ± 20 nM) | Indirect Coupled Assay | [5] |

| CC-90011 | Not Specified | Not Specified | [6] |

| GSK2879552 | 24 | Not Specified | [7] |

| Compound 18s | 55 | Not Specified | [8] |

| Compound X43 | 890 | Not Specified | [9] |

Experimental Protocols

Recombinant Human LSD1 Production and Purification

a. Expression: A construct encoding human LSD1 (e.g., residues 172-833, which is often used for structural studies) is typically cloned into an expression vector (e.g., a modified pET vector) with an N-terminal affinity tag (e.g., 6xHis-SUMO) to facilitate purification. The plasmid is then transformed into a suitable E. coli expression strain, such as BL21(DE3). Cells are grown in a rich medium (e.g., Terrific Broth) at 37°C to an optimal density (OD600 of ~0.8-1.0). Protein expression is then induced with an appropriate concentration of isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.2 mM) and the culture is incubated at a reduced temperature (e.g., 16-18°C) overnight to enhance protein solubility and proper folding.

b. Purification: Cell pellets are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. After cell lysis by sonication or high-pressure homogenization, the soluble fraction is clarified by ultracentrifugation. The supernatant containing the His-tagged LSD1 is loaded onto a Ni-NTA affinity column. After washing to remove non-specifically bound proteins, the LSD1 is eluted with an imidazole gradient. The affinity tag is then cleaved by a specific protease (e.g., ULP1 for a SUMO tag). A second Ni-NTA step can be performed to remove the cleaved tag and any uncleaved protein. The protein is further purified by size-exclusion chromatography to obtain a highly pure and monodisperse sample, which is essential for crystallization.

Co-crystallization of LSD1 with a Reversible Inhibitor

a. Complex Formation: The purified LSD1 is concentrated to a suitable concentration (e.g., 5-10 mg/mL). The inhibitor, dissolved in a suitable solvent like DMSO, is added to the protein solution at a molar excess (e.g., 3 to 5-fold) to ensure saturation of the binding sites. The mixture is incubated on ice for a period (e.g., 30-60 minutes) to allow for the formation of a stable protein-ligand complex.

b. Crystallization Screening: The hanging drop or sitting drop vapor diffusion method is commonly employed for crystallization. Small droplets of the protein-inhibitor complex are mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycols of various molecular weights, salts like ammonium sulfate) at different concentrations and pH values. These droplets are allowed to equilibrate against the larger volume of the reservoir solution. As water vapor diffuses from the drop to the reservoir, the concentrations of both the protein-inhibitor complex and the precipitant in the drop increase, leading to supersaturation and, ideally, the formation of well-ordered crystals. Initial screening is often performed using commercially available sparse-matrix screens at different temperatures (e.g., 4°C and 20°C).

c. Crystal Optimization: Once initial crystal hits are identified, the conditions are optimized by fine-tuning the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality. Microseeding, where microscopic crystals from a previous experiment are introduced into a new crystallization drop, can also be used to promote the growth of larger, single crystals.

X-ray Diffraction Data Collection and Structure Determination

a. Cryo-protection and Data Collection: Crystals are carefully harvested from the crystallization drop and briefly soaked in a cryoprotectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling in liquid nitrogen. The frozen crystal is then mounted on a goniometer at a synchrotron beamline. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

b. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. The structure is typically solved by molecular replacement, using a previously determined structure of apo-LSD1 as a search model.

c. Model Building and Refinement: An initial model of the LSD1-inhibitor complex is built into the electron density map. The model is then refined through iterative cycles of manual rebuilding and computational refinement to improve the fit to the experimental data. The final refined structure provides detailed atomic-level information on the binding mode of the inhibitor within the active site of LSD1.

LSD1 Inhibition Assay

The inhibitory activity of compounds against LSD1 is commonly measured using a peroxidase-coupled assay. This assay detects the hydrogen peroxide (H2O2) produced during the demethylation reaction. In the presence of horseradish peroxidase, H2O2 reacts with a substrate (e.g., Amplex Red) to produce a fluorescent product (resorufin), or with 4-aminoantipyrine and 3,5-dichloro-2-hydroxybenzenesulfonate to produce a chromophore that can be detected spectrophotometrically. The assay is performed with varying concentrations of the inhibitor to determine the IC50 value.

Signaling Pathways and Experimental Workflows

LSD1 Signaling in Cancer

LSD1 is involved in the regulation of several key signaling pathways that are often dysregulated in cancer. Inhibition of LSD1 can, therefore, have profound effects on tumor cell proliferation, survival, and differentiation.

References

- 1. Design, synthesis, and biological evaluation of 5-aminotetrahydroquinoline-based LSD1 inhibitors acting on Asp375 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Role of Lsd1-IN-24 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1][2] It primarily demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, thereby leading to transcriptional repression.[3] Conversely, in complex with the androgen receptor, LSD1 can demethylate H3K9me1/2, a repressive mark, leading to gene activation.[4] Beyond its well-documented role in histone modification, LSD1 also targets a variety of non-histone proteins, including p53, DNMT1, and HIF-1α, thereby influencing a wide array of cellular processes such as cell proliferation, differentiation, and metabolism.[2][3][5]

Given its significant role in gene regulation and its dysregulation in various cancers, LSD1 has emerged as a promising therapeutic target. Lsd1-IN-24, also known as J-3-54 or compound 3S, is a selective inhibitor of LSD1.[1] This technical guide provides a comprehensive overview of the role of this compound in epigenetic regulation, including its mechanism of action, effects on cellular signaling, and relevant experimental protocols.

This compound: Biochemical and Cellular Activity

This compound is a potent and selective inhibitor of LSD1. Its primary mechanism of action involves the direct inhibition of the demethylase activity of LSD1, leading to the preservation of methylation marks on its substrates, notably H3K4.[1]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (LSD1) | 0.247 µM | Biochemical Assay | [1] |

| Effect on PD-L1 | Dose-dependent reduction | BGC-823, MFC cells | [1] |

| Effect on T-cell Killing | Dose-dependent enhancement | BGC-823 cells | [1] |

| Effect on Cell Proliferation | No significant effect | BGC-823, MFC cells | [1] |

| In Vivo Efficacy (MFC Xenograft Model) | Dose | Effect | Reference |

| Tumor Growth | 0-50 mg/kg (oral, daily, 2 weeks) | Inhibition | [1] |

| Tumor Weight | 0-50 mg/kg (oral, daily, 2 weeks) | Decrease | [1] |

| Ki67 Expression | 0-50 mg/kg (oral, daily, 2 weeks) | Decrease | [1] |

| Intratumoral PD-L1 | 0-50 mg/kg (oral, daily, 2 weeks) | Decrease | [1] |

| Intratumoral T-cells (CD3+, CD4+, CD8+) | 0-50 mg/kg (oral, daily, 2 weeks) | Increase | [1] |

| Intratumoral IL-2 and IFN-γ | 0-50 mg/kg (oral, daily, 2 weeks) | Upregulation (mRNA and protein) | [1] |

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on LSD1 has significant downstream effects on various signaling pathways, primarily through the modulation of gene expression.

PD-1/PD-L1 Immune Checkpoint Pathway

A key finding is the ability of this compound to downregulate the expression of Programmed Death-Ligand 1 (PD-L1).[1] PD-L1, expressed on the surface of cancer cells, interacts with the PD-1 receptor on T-cells, leading to T-cell exhaustion and immune evasion. By inhibiting LSD1, this compound reduces PD-L1 expression, thereby enhancing the ability of T-cells to recognize and eliminate cancer cells.[1] This is supported by in vivo data showing increased infiltration of CD8+ T-cells and upregulation of pro-inflammatory cytokines like IL-2 and IFN-γ in the tumor microenvironment following treatment with this compound.[1]

References

An In-depth Technical Guide to LSD1 Non-Histone Substrate Demethylation and its Inhibition

A Note to the Reader: This technical guide provides a comprehensive overview of the demethylation of non-histone substrates by Lysine-Specific Demethylase 1 (LSD1) and the methodologies used to study this process. While the initial request specified information on the inhibitor Lsd1-IN-24, a thorough review of the scientific literature and available data reveals a lack of published research on this specific compound. Therefore, this guide will focus on the broader mechanisms of LSD1 action on non-histone targets and will reference other well-characterized LSD1 inhibitors to illustrate the principles of its inhibition.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation.[1][2] Initially identified as a histone demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), it is now evident that LSD1's enzymatic activity extends to a variety of non-histone protein substrates.[3][4][5] This demethylation of non-histone proteins has profound effects on their stability, localization, and function, thereby influencing a wide range of cellular processes, including cell proliferation, differentiation, and tumorigenesis.[1][6] Consequently, LSD1 has emerged as a significant therapeutic target in oncology, with several inhibitors currently in clinical trials.[7][8][9]

LSD1-Mediated Demethylation of Key Non-Histone Substrates

LSD1's repertoire of non-histone substrates includes crucial regulators of cellular function. The demethylase activity of LSD1 can either stabilize or destabilize these proteins, or modulate their interactions with other molecules, leading to significant downstream effects.[3][4]

| Substrate | Lysine Residue(s) | Effect of LSD1 Demethylation | Functional Consequence | References |

| p53 | K370 | Demethylation of K370me1/me2 | Repression of p53 transcriptional activity and pro-apoptotic function.[3][5] | [3][5][10] |

| DNMT1 | K142 | Stabilization of DNMT1 protein | Maintenance of global DNA methylation.[4][8][11] | [4][8][11] |

| STAT3 | K140 | Demethylation of K140me2 | Negative regulation of STAT3 activity and downstream gene expression (e.g., SOCS3).[12][13] | [12][13][14] |

| HIF-1α | K391 | Stabilization of HIF-1α protein | Promotion of tumor angiogenesis under hypoxic conditions.[9][15][16] | [9][15][16] |

| E2F1 | K185 | Stabilization of E2F1 protein | Promotion of apoptosis in p53-deficient cells upon DNA damage.[5][6] | [5][6] |

| AGO2 | K726 | Stabilization of AGO2 protein | Suppression of anti-tumor immunity.[5] | [5] |

Signaling Pathways and Regulatory Networks

The demethylation of non-histone substrates by LSD1 is integrated into complex signaling networks that control cellular homeostasis and disease progression. Understanding these pathways is crucial for the development of targeted therapies.

Experimental Protocols

Studying the demethylation of non-histone proteins by LSD1 requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Demethylation Assay

This assay is designed to directly measure the demethylase activity of purified LSD1 on a specific non-histone substrate.

Materials:

-

Recombinant human LSD1 protein

-

Methylated peptide substrate corresponding to the target lysine residue of the non-histone protein (e.g., biotinylated p53 K370me2 peptide)

-

LSD1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)

-

FAD (flavin adenine dinucleotide)

-

Detection reagents (e.g., antibody specific for the demethylated product, secondary antibody conjugated to HRP, and a chemiluminescent substrate)

-

96-well microplate

Procedure:

-

Prepare the LSD1 enzyme solution by diluting recombinant LSD1 in cold assay buffer containing FAD.

-

Add the methylated peptide substrate to the wells of a microplate.

-

To initiate the reaction, add the LSD1 enzyme solution to the wells. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer).

-

Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the primary antibody specific for the demethylated product and incubate at room temperature for 1 hour.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add the chemiluminescent substrate.

-

Measure the luminescence using a plate reader.

Immunoprecipitation (IP) and Western Blotting

This protocol is used to assess the methylation status of a specific non-histone protein in cells treated with or without an LSD1 inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against the target non-histone protein for IP

-

Protein A/G magnetic beads

-

Primary antibodies for Western blotting (e.g., anti-target protein, anti-pan-methyl-lysine, or a site-specific methylation antibody)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Lysis:

-

Treat cells with the LSD1 inhibitor or vehicle control for the desired time.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the IP antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-pan-methyl-lysine) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total target protein.

-

Conclusion

The demethylation of non-histone substrates by LSD1 is a critical regulatory mechanism that impacts a multitude of cellular pathways implicated in health and disease, particularly cancer. While the specific inhibitor this compound remains uncharacterized in the scientific literature, the extensive research on other LSD1 inhibitors has provided a solid foundation for understanding the therapeutic potential of targeting this enzyme. The experimental approaches outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate roles of LSD1 in non-histone protein demethylation and to evaluate the efficacy of novel inhibitory compounds. Further exploration in this field is poised to uncover new therapeutic strategies for a range of diseases.

References

- 1. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epigentek.com [epigentek.com]

- 3. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What is Protein Methylation and How to Study - Creative Proteomics [creative-proteomics.com]

- 7. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]

- 8. The lysine demethylase LSD1 (KDM1) is required for maintenance of global DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LSD1 demethylates HIF1α to inhibit hydroxylation and ubiquitin-mediated degradation in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reversible methylation of promoter-bound STAT3 by histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. LSD1 and CoREST2 Potentiate STAT3 Activity to Promote Enteroendocrine Cell Differentiation in Mucinous Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of HIF-1α stability by lysine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of HIF-1α stability by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]

Lsd1-IN-24: A Technical Guide to its Medicinal Chemistry and Optimization

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the medicinal chemistry, optimization, and biological activity of Lsd1-IN-24, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).

Introduction to LSD1 and this compound

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1] this compound (also identified as compound 3s ) is a novel, potent, and selective LSD1 inhibitor based on a phenothiazine scaffold.[2] It was developed from the antipsychotic drug chlorpromazine, which was identified as a weak LSD1 inhibitor.[2] Through a focused medicinal chemistry effort, this compound emerged as a lead compound with significantly improved potency.[2]

Medicinal Chemistry and Optimization

The development of this compound involved the synthesis and evaluation of a series of phenothiazine derivatives to establish a clear structure-activity relationship (SAR). The optimization strategy focused on modifications at the terminal amino group of the alkyl chain attached to the phenothiazine core.

Structure-Activity Relationship (SAR)

The SAR study of the phenothiazine series revealed several key insights that guided the optimization towards this compound. The data from the primary study is summarized in the table below.

| Compound | R Group | IC50 (μM) |

| Chlorpromazine | -N(CH₃)₂ | 5.135 |

| 3a | -NH₂ | 1.832 |

| 3b | -NHCH₃ | 1.254 |

| 3c | -N(CH₂CH₃)₂ | 3.216 |

| 3d | -NH(CH₂)₂CH₃ | 0.987 |

| 3e | -NHCH(CH₃)₂ | 1.563 |

| 3f | -NH-cyclopropyl | 0.854 |

| 3g | -NH-cyclobutyl | 0.765 |

| 3h | -NH-cyclopentyl | 0.652 |

| 3i | -NH-cyclohexyl | 0.531 |

| 3j | Piperidin-1-yl | 2.876 |

| 3k | Morpholino | 4.129 |

| 3l | 4-Methylpiperazin-1-yl | 3.548 |

| 3m | -NH-phenyl | 0.487 |

| 3n | -NH(4-fluorophenyl) | 0.412 |

| 3o | -NH(4-chlorophenyl) | 0.389 |

| 3p | -NH(4-bromophenyl) | 0.354 |

| 3q | -NH(4-iodophenyl) | 0.315 |

| 3r | -NH(4-methylphenyl) | 0.453 |

| 3s (this compound) | -NH(4-(trifluoromethyl)phenyl) | 0.247 |

Data extracted from the primary research article on this compound.[2]

The SAR data indicates that:

-

Primary and secondary amines at the terminal position are generally more potent than tertiary amines.

-